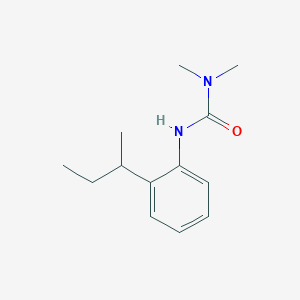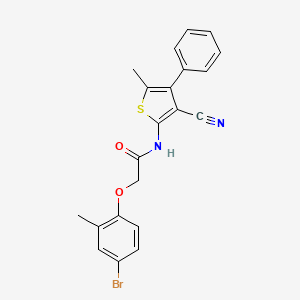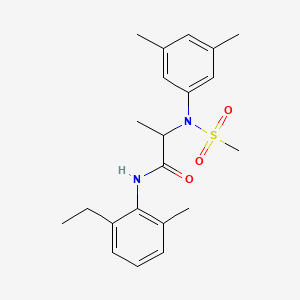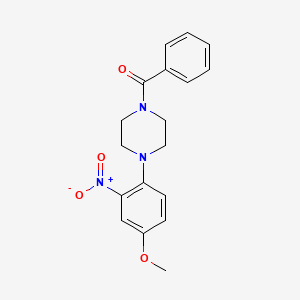![molecular formula C24H25N5O4 B4196651 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4196651.png)
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
描述
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline, also known as MNPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of anilines and is a potent inhibitor of protein kinase C (PKC).
作用机制
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline inhibits PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC, which leads to the inhibition of downstream signaling pathways. The inhibition of PKC by 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have several biochemical and physiological effects. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline induces apoptosis in cancer cells by inhibiting PKC. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to reduce the size of infarcts in a rat model of stroke.
实验室实验的优点和局限性
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has several advantages for lab experiments. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline is a potent inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has some limitations. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline is a relatively expensive compound, which can limit its use in some experiments. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline also has poor solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the use of 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline in scientific research. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have potential as a therapeutic agent for cancer and Alzheimer's disease. Further research is needed to determine the efficacy of 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline as a therapeutic agent in these diseases. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to have potential as a tool for studying the role of PKC in various cellular processes. Further research is needed to determine the specific role of PKC in these processes and how 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline can be used to study them.
科学研究应用
5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been widely used in scientific research due to its potent inhibition of PKC. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the growth of cancer cells by inducing apoptosis. 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline has also been used in the study of Alzheimer's disease and stroke.
属性
IUPAC Name |
(2-methoxyphenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-33-23-7-3-2-6-20(23)24(30)28-13-11-27(12-14-28)19-8-9-22(29(31)32)21(15-19)26-17-18-5-4-10-25-16-18/h2-10,15-16,26H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKYMBQRRIEGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4196643.png)
![5-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4196665.png)
![3-ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4196670.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196673.png)
